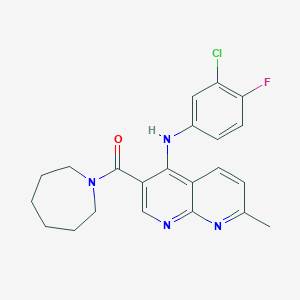

Azepan-1-yl(4-((3-chloro-4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a naphthyridine ring, and a phenyl ring. These structures suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the creation of the naphthyridine ring, and the attachment of the phenyl ring. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. Attached to this is a naphthyridine ring system, which is a two-ring system containing four nitrogen atoms and six carbon atoms. Also attached is a phenyl ring, which is a six-membered ring containing six carbon atoms .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the nitrogen in the azepane ring might make it reactive with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación

Pharmacological Potential and Synthesis

Pharmacological Activities : Naphthyridine derivatives, including azepane isomers, have been identified for their pharmacological activities. A study found novel compounds demonstrating significant anticancer activities in human melanoma cell lines, inducing necroptosis at low concentrations and apoptosis at high concentrations (Kong et al., 2018). Another study focused on azepane derivatives as protein kinase B (PKB) inhibitors, showing promise for therapeutic applications (Breitenlechner et al., 2004).

Synthesis Methods : Research has also been dedicated to exploring efficient synthesis methods for azepane-related compounds. For instance, a highly efficient solid acid catalyst was used for the synthesis of trans-4,5-disubstituted cyclopentenones, highlighting the versatility of these methodologies in producing complex organic structures (Reddy et al., 2012).

Material Science Applications

Luminescence Switching : A study demonstrated the design and synthesis of a pure organic donor-acceptor molecule exhibiting luminescence switching between delayed fluorescence and room-temperature phosphorescence. This research showcases the potential of azepane derivatives in developing advanced photoluminescent materials (Wen et al., 2021).

Antibacterial Properties

Antibacterial Activity : The exploration of fluoroquinolones and naphthyridones with novel N-1 substituents has led to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests a promising direction for the development of new antibacterial agents (Kuramoto et al., 2003).

Analytical Chemistry

Detection and Analysis : Analytical techniques have been developed for the detection and quantification of azepane isomers in unregulated drugs, highlighting the importance of analytical chemistry in monitoring and controlling the distribution of potentially harmful substances (Nakajima et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

azepan-1-yl-[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O/c1-14-6-8-16-20(27-15-7-9-19(24)18(23)12-15)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLYTBZZPLPSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile](/img/structure/B2721142.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)

![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)